molecular formula C10H9NO B1266852 2-Methyl-3-oxo-3-phenylpropanenitrile CAS No. 7391-29-9

2-Methyl-3-oxo-3-phenylpropanenitrile

Cat. No.: B1266852
CAS No.: 7391-29-9
M. Wt: 159.18 g/mol
InChI Key: QSQMLMUBVHLHFM-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C10H9NO. It is characterized by a nitrile group (-CN) attached to a phenyl ring and a ketone group (-CO-) at the third carbon. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Mechanism of Action

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the compound reaches its targets to exert its effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-oxo-3-phenylpropanenitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-oxo-3-phenylpropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in Michael addition reactions with linear conjugated enynones, leading to the formation of polyfunctional δ-diketones . These interactions are crucial for understanding the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it undergoes Michael addition to the double carbon–carbon bond of starting enynones . These molecular interactions are fundamental to the compound’s biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxo-3-phenylpropanenitrile can be synthesized through several methods. One common route involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction temperature is maintained around 50-60°C, and the reaction mixture is stirred continuously to ensure complete conversion. After the reaction, the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

    Oxidation: 2-Methyl-3-oxo-3-phenylpropanoic acid.

    Reduction: 2-Methyl-3-amino-3-phenylpropanenitrile.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methyl-3-oxo-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropanenitrile: Lacks the methyl group at the second carbon.

    2-Benzoylpropionitrile: Similar structure but with different substituents.

Uniqueness

2-Methyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity patterns. The methyl group at the second carbon also influences its chemical behavior, making it different from other similar compounds.

Properties

IUPAC Name

2-methyl-3-oxo-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQMLMUBVHLHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292180
Record name 2-methyl-3-oxo-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-29-9
Record name NSC80669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-3-oxo-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzoylpropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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